molecular formula C9H12N2O2 B1464708 1-(Furan-3-carbonyl)pyrrolidin-3-amine CAS No. 1250386-94-7

1-(Furan-3-carbonyl)pyrrolidin-3-amine

Cat. No.: B1464708
CAS No.: 1250386-94-7
M. Wt: 180.2 g/mol
InChI Key: SKNSGZADVBLLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-carbonyl)pyrrolidin-3-amine is an organic compound that features both a furan ring and a pyrrolidine ring, connected by an amine functional group. This compound has garnered interest in scientific research due to its potential as an inhibitor for various enzymes, including poly(ADP-ribose) polymerase, which is involved in DNA repair.

Preparation Methods

The synthesis of 1-(Furan-3-carbonyl)pyrrolidin-3-amine typically involves the construction of the furan and pyrrolidine rings, followed by their connection through an amine functional group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Ring Construction: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring can be formed via cyclization reactions involving amines and carbonyl compounds.

    Functionalization: The connection of the furan and pyrrolidine rings through an amine functional group often involves amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

1-(Furan-3-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the furan ring is functionalized with boron reagents.

Scientific Research Applications

1-(Furan-3-carbonyl)pyrrolidin-3-amine has been widely used in scientific research due to its inhibitory effects on enzymes such as poly(ADP-ribose) polymerase. Its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in inhibiting enzymes involved in DNA repair.

    Medicine: Investigated for its potential therapeutic effects in conditions where enzyme inhibition is beneficial.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)pyrrolidin-3-amine involves its interaction with specific enzymes, such as poly(ADP-ribose) polymerase. By binding to the active site of the enzyme, it inhibits its activity, thereby affecting the DNA repair pathways. This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer research where the goal is to target rapidly dividing cells.

Comparison with Similar Compounds

1-(Furan-3-carbonyl)pyrrolidin-3-amine can be compared with other compounds that feature similar structural motifs, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one, which also contain the pyrrolidine ring and exhibit biological activity.

    Furan Derivatives: Compounds like furanones and furfurals, which contain the furan ring and are used in various chemical applications.

The uniqueness of this compound lies in its combination of the furan and pyrrolidine rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h2,4,6,8H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNSGZADVBLLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Reactant of Route 4
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Reactant of Route 6
1-(Furan-3-carbonyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.